molecular formula C6H11NO3 B14264001 4-Amino-6-oxohexanoic acid CAS No. 138191-42-1

4-Amino-6-oxohexanoic acid

Cat. No.: B14264001
CAS No.: 138191-42-1
M. Wt: 145.16 g/mol
InChI Key: RZSYSQBZTMRDHO-UHFFFAOYSA-N
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Description

4-Amino-6-oxohexanoic acid is an organic compound with the molecular formula C6H11NO3 It is a derivative of hexanoic acid, featuring an amino group at the fourth position and a keto group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-6-oxohexanoic acid can be synthesized through several methods. One common approach involves the enzymatic oxidation of 6-aminohexanoic acid using an ω-amino group-oxidizing enzyme from Phialemonium sp. AIU 274. This method yields 6-oxohexanoic acid with high efficiency under mild conditions, typically involving incubation at 30°C for 30 hours in a potassium phosphate buffer (pH 7.0) .

Industrial Production Methods: Industrial production of this compound often relies on the chemical synthesis from 2-hydroxycyclohexanone dimer. This process involves the use of hazardous compounds such as tetrahydrofuran as a solvent and sodium periodate as an oxidizing agent . enzymatic methods are being explored as safer and more cost-effective alternatives.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-oxohexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 6-oxohexanoic acid.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4-amino-6-hydroxyhexanoic acid.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Sodium periodate is commonly used as an oxidizing agent.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Various reagents can be used depending on the desired substitution, such as acyl chlorides for acylation reactions.

Major Products:

    Oxidation: 6-Oxohexanoic acid.

    Reduction: 4-Amino-6-hydroxyhexanoic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Amino-6-oxohexanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-6-oxohexanoic acid involves its interaction with specific enzymes and molecular targets. For instance, it can be converted to 6-oxohexanoic acid by ω-amino group-oxidizing enzymes, which catalyze the oxidative deamination of the amino group . This reaction is crucial in various metabolic pathways and industrial processes.

Comparison with Similar Compounds

    6-Aminohexanoic acid: A precursor in the synthesis of 4-amino-6-oxohexanoic acid.

    Adipic acid: Another hexanoic acid derivative used in polymer production.

    4-Aminobutyrate: A shorter-chain analogue with similar functional groups.

Uniqueness: this compound is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo various reactions and its applications in multiple fields make it a compound of significant interest.

Properties

CAS No.

138191-42-1

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

4-amino-6-oxohexanoic acid

InChI

InChI=1S/C6H11NO3/c7-5(3-4-8)1-2-6(9)10/h4-5H,1-3,7H2,(H,9,10)

InChI Key

RZSYSQBZTMRDHO-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C(CC=O)N

Origin of Product

United States

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